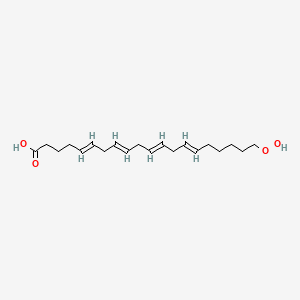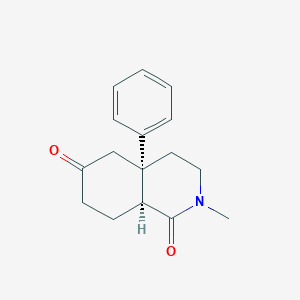
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione is a complex organic compound with a unique structure that includes a hexahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and reduce production costs. The industrial methods also focus on ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione: shares structural similarities with other hexahydroisoquinoline derivatives, which may have similar or distinct biological activities.
Other similar compounds: include various substituted hexahydroisoquinolines, which differ in the nature and position of substituents on the core structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61210-09-1 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C16H19NO2/c1-17-10-9-16(12-5-3-2-4-6-12)11-13(18)7-8-14(16)15(17)19/h2-6,14H,7-11H2,1H3/t14-,16-/m1/s1 |
Clé InChI |
DADHFQQTXQNRCB-GDBMZVCRSA-N |
SMILES isomérique |
CN1CC[C@@]2(CC(=O)CC[C@@H]2C1=O)C3=CC=CC=C3 |
SMILES canonique |
CN1CCC2(CC(=O)CCC2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
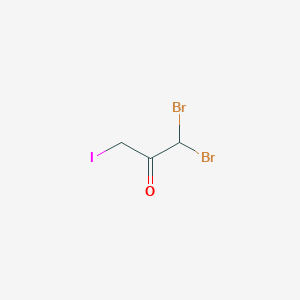
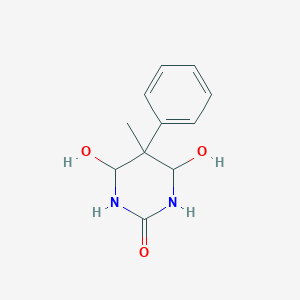

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
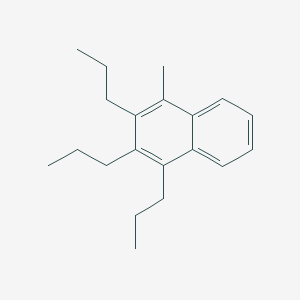
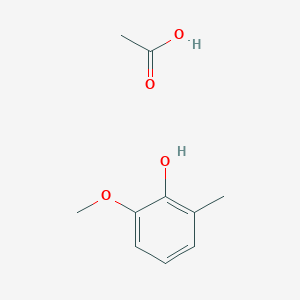
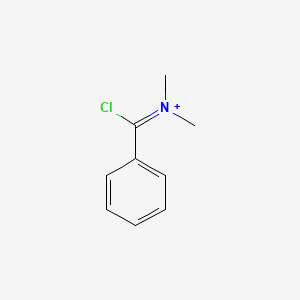
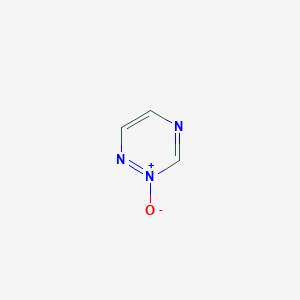
![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)

